
(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Overview
Description
®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a dimethyl group and a methanol moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde and a suitable reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of morpholine and formaldehyde.
Reaction Control: Precise control of temperature and pH to optimize the reaction rate.
Purification: The product is purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides (e.g., HCl, HBr) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde in the presence of reducing agents. Key parameters for this synthesis include:
- Temperature : Moderate (50-70°C)
- Solvents : Commonly methanol or ethanol
- Catalysts : Acidic catalysts such as hydrochloric acid
In industrial settings, continuous flow reactors are often utilized to ensure consistent quality and yield during production. The process involves precise control of reactant feed, temperature, and pH.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing complex organic molecules. Its structural properties allow for various chemical reactions, including oxidation, reduction, and substitution.
Biology
The compound has significant biological applications, particularly in studying enzyme mechanisms and protein interactions. It has been shown to influence enzyme kinetics by altering substrate binding and catalytic efficiency.
Medicine
In medicinal research, this compound is being investigated for its potential therapeutic effects against various diseases. Its role as a chiral intermediate in drug synthesis makes it valuable for developing new pharmaceutical agents.
Industry
Industrially, this compound is utilized in producing pharmaceuticals and agrochemicals.
Enzyme Interactions
Recent studies have highlighted the compound's ability to inhibit bacterial topoisomerases. For instance:
Compound | IC50 (nM) | Target Enzyme |
---|---|---|
This compound | <32 | DNA gyrase |
This compound | <100 | Topo IV |
These findings suggest its potential as a dual inhibitor for antibacterial applications.
Interaction with Lipid Membranes
Research has also explored how this compound interacts with lipid bilayers. It alters membrane properties, which could enhance drug delivery systems or influence membrane protein functionality.
Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of this compound on bacterial topoisomerases revealed promising results. The compound exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating its potential as an antibacterial agent.
Study 2: Lipid Membrane Interaction
Another study examined the interaction of this compound with lipid bilayers. The results indicated that it significantly alters membrane properties, suggesting applications in enhancing drug delivery systems or modulating membrane protein functions.
Mechanism of Action
The mechanism of action of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in metabolic pathways.
Pathways: The compound modulates the activity of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-Morpholine-2-ylmethanol
- (S)-6,6-Dimethylmorpholin-2-ylmethanol
- ®-2-Methylmorpholine
Uniqueness
®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both dimethyl and methanol groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a compound that has garnered attention for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H15ClN2O
- Molecular Weight : 181.66 g/mol
- Structure : The compound features a morpholine ring substituted with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position.
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in metabolic pathways. The hydroxymethyl group plays a crucial role in forming hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can lead to modulation in enzyme activity and receptor binding, thereby affecting cellular processes.
Biological Applications
- Enzyme Interactions : The compound is used in studies to investigate enzyme mechanisms and protein interactions. It has been shown to affect enzyme kinetics by altering substrate binding or catalytic efficiency.
- Pharmaceutical Research : this compound serves as a building block in the synthesis of potential therapeutic agents. Its structural properties make it suitable for developing chiral intermediates in drug synthesis.
- Antibacterial Activity : Recent studies have explored its potential as an antibacterial agent. Compounds structurally related to this compound have demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on bacterial topoisomerases. The compound exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, suggesting its potential as a dual inhibitor for antibacterial applications.
Compound | IC50 (nM) | Target Enzyme |
---|---|---|
This compound | <32 | DNA gyrase |
This compound | <100 | Topo IV |
Study 2: Interaction with Lipid Membranes
Research focusing on the interaction of this compound with lipid bilayers revealed that it alters membrane properties, which could enhance drug delivery systems or influence membrane protein functionality.
Research Findings
- Synthesis Pathways : The synthesis of this compound typically involves the reaction of morpholine with formaldehyde under reducing conditions. This process yields high-purity products suitable for biological studies.
- Toxicity Profile : While the compound is classified as an irritant under the Globally Harmonized System (GHS), its biological applications are primarily focused on research rather than clinical use.
- Environmental Impact : In green chemistry applications, derivatives of this compound have been utilized in the production of biomethanol from biomass, showcasing its potential in sustainable energy solutions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution. For example, hydroxylamine hydrochloride and formaldehyde in anhydrous ethanol under acidic conditions (pH 1.5–2.0) can yield morpholine derivatives, followed by stereochemical resolution . Optimization involves controlling pH, temperature (reflux at 70–100°C), and solvent selection (e.g., ethanol, DMSO) to enhance yield and purity. Monitoring via TLC or HPLC ensures reaction completion .
Q. Which analytical techniques are validated for purity assessment and quantification of this compound?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection is widely used. Method validation follows ICH guidelines, including parameters like accuracy (recovery 97–102%), precision (RSD <2%), and linearity (R² >0.99). Mobile phases often combine acetonitrile and phosphate buffers (pH 3.0–5.0) . LC-MS or NMR (¹H/¹³C) confirms structural integrity, especially for stereoisomeric purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies under accelerated conditions (40°C/75% RH) show no significant degradation within 6 months. Avoid prolonged exposure to moisture or strong acids/bases, as the morpholine ring may undergo hydrolysis .
Q. What pharmacological applications are associated with this compound?
- Methodological Answer : Preclinical studies suggest potential as a chiral intermediate in neuroactive or antitumor agents. Its morpholine core and stereochemistry may influence receptor binding (e.g., sigma-1 or dopamine receptors) . Further structure-activity relationship (SAR) studies are needed to validate therapeutic targets.
Advanced Research Questions
Q. How can stereochemical purity (R-configuration) be ensured during synthesis, and what are the risks of racemization?
- Methodological Answer : Use chiral auxiliaries (e.g., (R)-proline) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce stereochemistry. Racemization risks arise under high-temperature or strongly acidic conditions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases .
Q. What strategies mitigate impurities like desmethyl byproducts or residual solvents?
- Methodological Answer : Impurities (e.g., desmethyl analogs) form via incomplete methylation. Purification techniques include recrystallization (ethanol/water mixtures) or preparative HPLC. Residual solvents (e.g., DMF, POCl₃) are quantified via GC-headspace analysis, adhering to ICH Q3C limits .
Q. How do researchers design degradation studies to identify stability-linked metabolites or decomposition products?
- Methodological Answer : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions identifies major degradation pathways. LC-HRMS and MS/MS fragmentation map degradation products, such as oxidized morpholine rings or hydrolyzed methanol groups .
Q. What computational methods support the prediction of physicochemical properties (e.g., logP, solubility) for this compound?
Properties
IUPAC Name |
[(2R)-6,6-dimethylmorpholin-2-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPQEJGQWAORNN-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CO)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@@H](O1)CO)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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